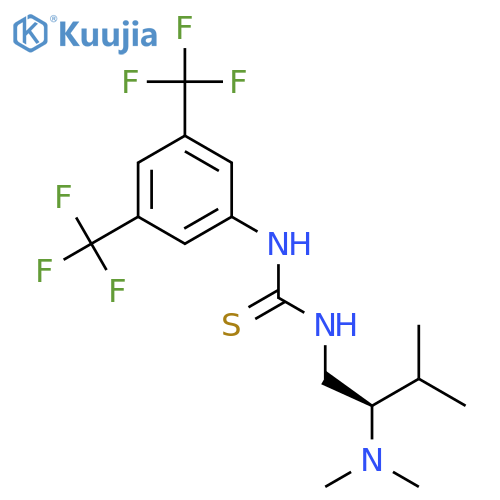

Cas no 2415751-57-2 ((R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea)

2415751-57-2 structure

商品名:(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea

CAS番号:2415751-57-2

MF:C16H21F6N3S

メガワット:401.413463354111

MDL:MFCD32201231

CID:4771384

PubChem ID:145712470

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea 化学的及び物理的性質

名前と識別子

-

- (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea

- N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(2R)-2-(DIMETHYLAMINO)-3-METHYLBUTYL]THIOUREA

- 2415751-57-2

- 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea

- N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee)

- E81256

- CS-0104863

- MFCD32201231

-

- MDL: MFCD32201231

- インチ: 1S/C16H21F6N3S/c1-9(2)13(25(3)4)8-23-14(26)24-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)/t13-/m0/s1

- InChIKey: HWIPDTNXZGWVLK-ZDUSSCGKSA-N

- ほほえんだ: S=C(NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)NC[C@@H](C(C)C)N(C)C

計算された属性

- せいみつぶんしりょう: 401.13603783g/mol

- どういたいしつりょう: 401.13603783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 442

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.4

- 疎水性パラメータ計算基準値(XlogP): 4.7

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0104863-100mg |

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea |

2415751-57-2 | 99.23% | 100mg |

$85.0 | 2022-04-27 | |

| abcr | AB541815-50 mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee); . |

2415751-57-2 | 98% | 50mg |

€134.00 | 2023-06-14 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0468-100mg |

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea |

2415751-57-2 | 98%,99%e.e. | 100mg |

¥1125.0 | 2024-07-19 | |

| 1PlusChem | 1P01XFB0-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea |

2415751-57-2 | 95% | 100mg |

$157.00 | 2024-05-22 | |

| Ambeed | A1220184-1g |

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea |

2415751-57-2 | 98% | 1g |

$469.0 | 2025-02-20 | |

| abcr | AB541815-50mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee); . |

2415751-57-2 | 98% | 50mg |

€144.00 | 2025-02-15 | |

| Ambeed | A1220184-100mg |

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea |

2415751-57-2 | 98% | 100mg |

$87.0 | 2025-02-20 | |

| Aaron | AR01XFJC-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea |

2415751-57-2 | 98% | 100mg |

$85.00 | 2025-02-13 | |

| Aaron | AR01XFJC-250mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea |

2415751-57-2 | 98% | 250mg |

$180.00 | 2025-03-08 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0468-50mg |

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea |

2415751-57-2 | 98%,99%e.e. | 50mg |

¥669.0 | 2024-07-19 |

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

2415751-57-2 ((R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea) 関連製品

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量